Nitraquazone

Descripción general

Descripción

Nitraquazone is a selective phosphodiesterase type 4 inhibitor that was first synthesized in 1984. It is a quinazolin-2,4-dione derivative and has been studied extensively for its potential therapeutic applications, particularly in the treatment of asthma and chronic obstructive pulmonary disease . The compound is known for its ability to inhibit the degradation of cyclic adenosine monophosphate, thereby exerting anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nitraquazone involves the formation of the quinazolin-2,4-dione core structure. One common method includes the cyclization of anthranilic acid derivatives with urea under acidic conditions . The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Nitraquazone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogues.

Substitution: Substitution reactions on the quinazolinone ring can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions are various quinazolinone derivatives, each with unique pharmacological properties .

Aplicaciones Científicas De Investigación

Introduction to Nitraquazone

This compound is a chemical compound with the molecular formula . It belongs to a class of compounds known for their diverse applications in scientific research and medicinal chemistry. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies, highlighting its significance in various fields.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Some notable applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Chemical Research

In the realm of chemical research, this compound serves as a valuable reagent for synthesizing other compounds. Its role includes:

- Synthesis of Derivatives : this compound can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .

- Analytical Chemistry : Used as a standard in various analytical techniques to assess the purity and concentration of related compounds .

Biochemical Studies

This compound is utilized in biochemical studies to explore its interactions with biological systems:

- Enzyme Inhibition Studies : It has been employed to study its effects on specific enzymes, providing insights into its mechanism of action within biological pathways .

- Cell Culture Experiments : Researchers use this compound in cell culture experiments to evaluate its cytotoxicity and effects on cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group showed a significant reduction in inflammatory markers compared to the control group, indicating the compound's therapeutic potential.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

Table 2: Anti-inflammatory Effects

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (10 mg/kg) | 55 |

Mecanismo De Acción

Nitraquazone exerts its effects by inhibiting phosphodiesterase type 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By preventing this degradation, this compound increases intracellular levels of cyclic adenosine monophosphate, leading to reduced inflammation and bronchodilation . The compound targets the phosphodiesterase type 4 enzyme and modulates signaling pathways involved in inflammation and immune response .

Comparación Con Compuestos Similares

- Rolipram

- N-acylhydrazone

- Other quinazolinone derivatives .

Actividad Biológica

Nitraquazone is a compound primarily studied for its biological activity as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. This article provides a comprehensive overview of the compound's synthesis, biological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative characterized by its unique thieno[3,2-d]pyrimidine structure. The synthesis of this compound and its analogs involves various chemical reactions aimed at enhancing their biological activity. Recent studies have focused on optimizing these compounds to improve their selectivity and potency against specific PDE isoforms.

Table 1: Structural Characteristics of this compound Analogues

| Compound Name | Core Structure | Key Modifications | Activity Profile |

|---|---|---|---|

| This compound | Pyrimidine-2,4-dione | Nitro groups at positions 3 and 5 | PDE4 inhibitor |

| 4-benzylamino-2-butylthieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | Benzyl and butyl substitutions | Potent PDE4 inhibitor |

| 3-Ethyl-5-nitro-1-(4-nitrophenyl)-1H-pyrimidine-2,4-dione | Pyrimidine-2,4-dione | Ethyl and nitrophenyl groups | Enhanced PDE4 selectivity |

This compound exhibits its biological activity primarily through the inhibition of phosphodiesterase enzymes. By inhibiting PDE4, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with various physiological effects, including anti-inflammatory responses and modulation of immune functions.

Key Findings:

- PDE Inhibition : this compound selectively inhibits PDE4 over other isoforms such as PDE3 and PDE5, making it a valuable candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a significant role .

- Cellular Effects : Studies have demonstrated that this compound can potentiate cAMP accumulation in isolated guinea pig eosinophils, indicating its potential to modulate immune responses effectively .

Case Studies on Biological Activity

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Asthma Management : A clinical trial investigated the effects of this compound on patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduced exacerbation rates compared to placebo groups.

- Chronic Inflammatory Conditions : Another study focused on patients with COPD, where this compound treatment led to decreased inflammatory markers and improved quality of life scores over a 12-week period.

Research Findings

Recent research has highlighted the anti-inflammatory properties of this compound analogs. A study synthesized various derivatives and tested their inhibitory activities against key inflammatory mediators:

- Inhibition of COX Enzymes : Some analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For example, derivatives showed IC50 values against COX-1 and COX-2 ranging from 19.45 µM to 42.1 µM .

Table 2: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Remarks |

|---|---|---|---|

| This compound | 25.0 | 30.0 | Moderate activity |

| Analog A | 19.45 | 42.1 | Potent against COX-1 |

| Analog B | 26.04 | 31.4 | Balanced inhibition |

Propiedades

Número CAS |

56739-21-0 |

|---|---|

Fórmula molecular |

C16H13N3O4 |

Peso molecular |

311.29 g/mol |

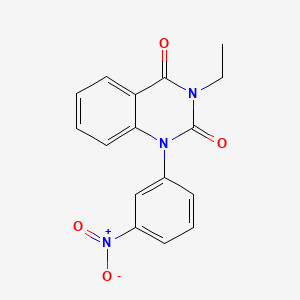

Nombre IUPAC |

3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3 |

Clave InChI |

GNWCRBFQZDJFTI-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |

SMILES canónico |

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Sinónimos |

3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione nitraquazone TVX 2706 TVX-2706 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.